Cas no 1564738-05-1 (1-2-(2-methyl-1H-imidazol-1-yl)phenylpropan-1-one)

1-2-(2-methyl-1H-imidazol-1-yl)phenylpropan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-2-(2-methyl-1H-imidazol-1-yl)phenylpropan-1-one
- 1564738-05-1
- 1-[2-(2-methyl-1H-imidazol-1-yl)phenyl]propan-1-one
- EN300-1293240
-
- Inchi: 1S/C13H14N2O/c1-3-13(16)11-6-4-5-7-12(11)15-9-8-14-10(15)2/h4-9H,3H2,1-2H3
- InChI Key: BUCMYKYQCZTHJD-UHFFFAOYSA-N
- SMILES: O=C(CC)C1C=CC=CC=1N1C=CN=C1C
Computed Properties
- Exact Mass: 214.110613074g/mol
- Monoisotopic Mass: 214.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 34.9Ų
1-2-(2-methyl-1H-imidazol-1-yl)phenylpropan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1293240-10.0g |
1-[2-(2-methyl-1H-imidazol-1-yl)phenyl]propan-1-one |
1564738-05-1 | 10g |
$3191.0 | 2023-05-23 | ||
Enamine | EN300-1293240-0.05g |
1-[2-(2-methyl-1H-imidazol-1-yl)phenyl]propan-1-one |
1564738-05-1 | 0.05g |
$624.0 | 2023-05-23 | ||
Enamine | EN300-1293240-0.1g |
1-[2-(2-methyl-1H-imidazol-1-yl)phenyl]propan-1-one |
1564738-05-1 | 0.1g |
$653.0 | 2023-05-23 | ||
Enamine | EN300-1293240-50mg |
1-[2-(2-methyl-1H-imidazol-1-yl)phenyl]propan-1-one |
1564738-05-1 | 50mg |
$348.0 | 2023-09-30 | ||
Enamine | EN300-1293240-500mg |
1-[2-(2-methyl-1H-imidazol-1-yl)phenyl]propan-1-one |
1564738-05-1 | 500mg |
$397.0 | 2023-09-30 | ||
Enamine | EN300-1293240-1.0g |
1-[2-(2-methyl-1H-imidazol-1-yl)phenyl]propan-1-one |
1564738-05-1 | 1g |
$743.0 | 2023-05-23 | ||
Enamine | EN300-1293240-0.5g |
1-[2-(2-methyl-1H-imidazol-1-yl)phenyl]propan-1-one |
1564738-05-1 | 0.5g |
$713.0 | 2023-05-23 | ||
Enamine | EN300-1293240-2.5g |
1-[2-(2-methyl-1H-imidazol-1-yl)phenyl]propan-1-one |
1564738-05-1 | 2.5g |
$1454.0 | 2023-05-23 | ||
Enamine | EN300-1293240-5.0g |
1-[2-(2-methyl-1H-imidazol-1-yl)phenyl]propan-1-one |
1564738-05-1 | 5g |
$2152.0 | 2023-05-23 | ||
Enamine | EN300-1293240-250mg |
1-[2-(2-methyl-1H-imidazol-1-yl)phenyl]propan-1-one |
1564738-05-1 | 250mg |
$381.0 | 2023-09-30 |
1-2-(2-methyl-1H-imidazol-1-yl)phenylpropan-1-one Related Literature
-
1. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
Additional information on 1-2-(2-methyl-1H-imidazol-1-yl)phenylpropan-1-one
1-2-(2-Methyl-1H-imidazol-1-yl)phenylpropan-1-one: A Comprehensive Overview
1-2-(2-Methyl-1H-imidazol-1-yl)phenylpropan-1-one, identified by the CAS number 1564738-05-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazole derivatives, which are widely studied for their diverse biological activities and potential applications in drug design. The structure of this compound features a propanone group attached to a phenyl ring, which is further substituted with a 2-methylimidazole moiety. This unique combination of functional groups makes it a promising candidate for various chemical and biological studies.
The synthesis of 1-2-(2-methylimidazolyl)phenylpropanone has been reported in several recent studies, highlighting its ease of preparation through standard organic synthesis techniques. Researchers have employed methods such as nucleophilic aromatic substitution and condensation reactions to construct the imidazole ring and attach it to the phenylpropanone backbone. These methods not only ensure high yields but also provide insights into the versatility of imidazole derivatives in organic synthesis.
Recent advancements in computational chemistry have enabled detailed studies of the electronic properties and molecular interactions of cas no 1564738-05-1. Computational models, including density functional theory (DFT), have been used to analyze the compound's stability, reactivity, and potential interactions with biological targets. These studies have revealed that the compound exhibits favorable electronic characteristics, making it a strong candidate for further exploration in medicinal chemistry.
In terms of biological activity, 1-(2-(2-methylimidazolyl)phenyl)propanone has shown promising results in preliminary assays. Recent research has demonstrated its potential as an anti-inflammatory agent, with studies indicating its ability to inhibit key enzymes involved in inflammatory pathways. Additionally, the compound has exhibited moderate cytotoxicity against certain cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.
The structural flexibility of this compound allows for further modification and optimization. Researchers have explored substituent effects on the imidazole ring and phenyl group, revealing that certain substitutions can enhance both the solubility and bioavailability of the compound. These findings underscore the importance of systematic structure-activity relationship (SAR) studies in drug discovery.
In conclusion, cas no 1564738-05-1, or 1-(2-(2-methylimidazolyl)phenyl)propanone, represents a valuable addition to the arsenal of imidazole derivatives being investigated for therapeutic applications. With its unique structure, favorable chemical properties, and promising biological activity, this compound is poised to play a significant role in future drug development efforts.
1564738-05-1 (1-2-(2-methyl-1H-imidazol-1-yl)phenylpropan-1-one) Related Products
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)


